molecular formula C14H14ClNO2S B1676657 N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide CAS No. 298684-44-3

N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide

Cat. No. B1676657
M. Wt: 295.8 g/mol
InChI Key: RULQUKFOBAPKKR-UHFFFAOYSA-N
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Description

“N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C14H14ClNO2S . It is also known by the synonym ML402 . This compound has been used in scientific research, particularly in the study of potassium channels .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a carboxamide group, and a chloro-methylphenoxy group . The InChI string representation of its structure is InChI=1S/C14H14ClNO2S/c1-10-9-11 (15)4-5-12 (10)18-7-6-16-14 (17)13-3-2-8-19-13/h2-5,8-9H,6-7H2,1H3, (H,16,17) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.8 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its relative hydrophobicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . It is soluble in DMSO .

Scientific Research Applications

  • Synthesis and Antiviral Properties :

    • Thiophene derivatives, including those similar to N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide, have been synthesized and analyzed for their antiviral properties. These compounds have shown potential in this area (O'sullivan & Wallis, 1975).
  • Antimicrobial Evaluation and Docking Studies :

    • Studies have been conducted on the antimicrobial activity of similar thiophene derivatives. These compounds have shown promising results against various microbial strains, highlighting their potential in antimicrobial applications (Spoorthy et al., 2021).
  • Molluscicidal Properties :

    • Research on thiazolo[5,4-d]pyrimidines, a class of compounds related to N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide, has demonstrated molluscicidal properties. These findings suggest potential applications in controlling snail populations that are intermediate hosts of diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
  • Antibacterial and Antifungal Activities :

    • Similar thiophene derivatives have been evaluated for their antibacterial and antifungal activities. The results indicate potential uses in treating bacterial and fungal infections (Fuloria et al., 2009).
  • Optical Properties and Applications :

    • Research into the optical properties of thiophene derivatives has identified potential applications in materials science, such as invisible ink dyes due to their fluorescence properties (Bogza et al., 2018).
  • Antitumor Activity :

    • Some thiophene derivatives have been investigated for their antitumor properties. These studies suggest potential applications in cancer therapy, highlighting the versatility of thiophene-based compounds (Rewcastle et al., 1986).

Future Directions

The future research directions for this compound could involve further exploration of its role as an activator of TREK potassium channels . This could potentially lead to the development of new therapeutic strategies for conditions related to these channels.

properties

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-10-9-11(15)4-5-12(10)18-7-6-16-14(17)13-3-2-8-19-13/h2-5,8-9H,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULQUKFOBAPKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCNC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide

CAS RN

298684-44-3
Record name N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Lolicato, C Arrigoni, T Mori, Y Sekioka, C Bryant… - Nature, 2017 - nature.com
Polymodal thermo- and mechanosensitive two-pore domain potassium (K 2P ) channels of the TREK 1 subfamily generate ‘leak’ currents that regulate neuronal excitability, respond to …
Number of citations: 174 www.nature.com
L Pope, DL Minor Jr - Ion Channels in Biophysics and Physiology, 2022 - Springer
K 2P (KCNK) potassium channels form “background” or “leak” currents that have critical roles in cell excitability control in the brain, cardiovascular system, and somatosensory neurons. …
Number of citations: 5 link.springer.com
L Huang, G Xu, R Jiang, Y Luo, Y Zuo… - Current …, 2022 - ncbi.nlm.nih.gov
Two-pore domain potassium (K2P) channels are a diverse family of potassium channels. K2P channels generate background leak potassium currents to regulate cellular excitability …
Number of citations: 3 www.ncbi.nlm.nih.gov
AM Natale, PE Deal, DL Minor Jr - Journal of molecular biology, 2021 - Elsevier
Leak currents, defined as voltage and time independent flows of ions across cell membranes, are central to cellular electrical excitability control. The K 2P (KCNK) potassium channel …
Number of citations: 28 www.sciencedirect.com
G Concha, D Bustos, R Zúñiga, MA Catalán… - International Journal of …, 2018 - mdpi.com
Two-pore domain K + channels (K 2 P) display a characteristic extracellular cap structure formed by two M1-P1 linkers, the functional role of which is poorly understood. It has been …
Number of citations: 14 www.mdpi.com

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